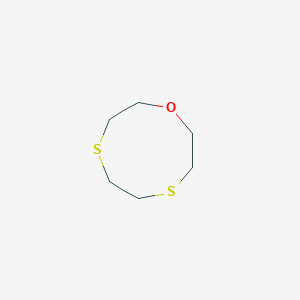

1,4,7-Oxadithionane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4,7-oxadithionane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2/c1-3-8-5-6-9-4-2-7-1/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAJKVKUJJDYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCSCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,4,7 Oxadithionane

Cyclization Reaction Pathways in Macrocycle Formation

The formation of the 1,4,7-Oxadithionane macrocycle is achieved through specific cyclization reactions designed to favor the intramolecular process over competing intermolecular polymerization. mdpi.com Key strategies involve either the direct coupling of a linear precursor containing the requisite heteroatoms or the expansion of a smaller, pre-formed ring.

Lewis Acid Catalysis in Cyclization Processes

Lewis acid catalysis is a plausible and effective strategy for promoting the cyclization required to form this compound. mdpi.com Lewis acids, acting as electron-pair acceptors, can activate a substrate, facilitating bond formation. wikipedia.org In the context of synthesizing thia-crown ethers, a Lewis acid can coordinate to a heteroatom, such as oxygen, increasing the electrophilicity of the adjacent carbon atoms and making them more susceptible to nucleophilic attack. unicam.it

A proposed pathway for synthesizing this compound involves the reaction of 1,3-dithiolane (B1216140) with ethylene (B1197577) oxide, catalyzed by a Lewis acid like boron trifluoride etherate. The catalyst activates the epoxide ring, making it more reactive towards the nucleophilic sulfur atoms of the dithiolane. This activation is crucial for initiating the ring-opening and subsequent expansion to form the nine-membered ring. rsc.org The use of a catalyst allows the reaction to proceed under controlled conditions, which is essential for directing the pathway towards the desired macrocycle. rsc.orgmdpi.com

Nucleophilic Attack and Ring Expansion Mechanisms

A significant mechanism for the formation of this compound is through a process involving nucleophilic attack followed by ring expansion. whiterose.ac.uk This strategy avoids the challenges of direct macrocyclization of long, flexible chains by building upon a smaller, more rigid cyclic precursor.

In one proposed route, the synthesis begins with the nucleophilic ring-opening of an epoxide, such as ethylene oxide. rsc.orgnih.gov The sulfur atoms of a compound like 1,3-dithiolane act as the nucleophiles, attacking one of the carbon atoms of the strained epoxide ring. libretexts.org This attack leads to the opening of the epoxide and the formation of a new covalent bond between the sulfur and carbon. This initial step creates a larger, intermediate structure which then undergoes rearrangement and expansion to yield the final this compound ring. This method leverages the high reactivity of strained rings like epoxides to drive the formation of the larger, thermodynamically stable macrocycle.

Precursor Chemistry and Reagent System Selection

Two primary sets of precursors have been identified for different synthetic strategies:

Direct Cyclization: This approach utilizes a linear precursor that already contains the complete backbone of the target macrocycle. A key precursor for this method is 2,2'-oxybis(ethanethiol) (also known as 3-oxapentane-1,5-dithiol). msu.runih.gov This molecule is reacted with a dielectrophile, such as 1,2-dichloroethane , in the presence of a base. The base, typically sodium hydroxide, deprotonates the thiol groups, forming highly nucleophilic thiolate anions that then react with the dichloroethane to close the ring. The reaction is often carried out in a solvent like N,N-Dimethylformamide (DMF). msu.ru

Ring Expansion: This pathway uses smaller cyclic precursors. The identified reactants are 1,3-dithiolane and ethylene oxide . In this system, the dithiolane provides the two sulfur atoms and a two-carbon bridge, while the ethylene oxide provides the oxygen atom and the other two-carbon segment.

Advanced Synthetic Protocols and Optimization Techniques

Advanced synthetic protocols for macrocycles like this compound focus on overcoming the common challenges of low yields and the formation of unwanted polymers. mdpi.com One of the primary techniques in macrocyclization is the use of high-dilution conditions. By keeping the concentration of the linear precursor extremely low throughout the reaction, the probability of intramolecular cyclization is favored over intermolecular reactions that lead to linear polymers.

A specific protocol aimed at achieving a good yield of this compound involves the direct cyclization of 2,2'-oxybis(ethanethiol) and 1,2-dichloroethane. msu.ru Optimization of this method would involve fine-tuning reaction parameters such as temperature, the rate of addition of reactants, and the choice of base and solvent to maximize the yield of the desired nine-membered ring. msu.rumdpi.com Furthermore, modern techniques such as microwave-assisted synthesis could be explored to potentially reduce reaction times and improve yields, as has been demonstrated for other macrocyclic ethers. nih.gov

Strategies for Enhanced Reaction Efficiency and Yield

Improving reaction efficiency and yield is a central goal in the synthesis of this compound. msu.ru Low yields are a common issue in macrocyclization due to the entropic cost of ring closure and competition from side reactions. mdpi.com For instance, one synthesis reported this compound as a by-product with a yield of only 4%. uq.edu.au

Key strategies to enhance efficiency include:

Template-Driven Synthesis: Using a metal cation as a template can pre-organize the linear precursor into a conformation that facilitates cyclization, thereby increasing the effective concentration and favoring the intramolecular reaction.

Catalyst Optimization: For Lewis acid-catalyzed routes, screening different catalysts and optimizing their loading can significantly impact reaction rates and selectivity. numberanalytics.com

Precise Stoichiometric Control: Ensuring precise control over the stoichiometry of the reactants is critical, especially in ring-expansion pathways, to prevent the formation of undesired oligomers or other byproducts.

Process Optimization: Systematic optimization of reaction conditions (temperature, concentration, solvent) is crucial. Research has focused on developing an effective pathway specifically to achieve a good yield for this compound. msu.ru

The following table summarizes hypothetical and reported reaction conditions for synthesizing this compound, illustrating different approaches and the ongoing challenge of achieving high yields.

| Precursor 1 | Precursor 2 | Catalyst/Base | Solvent | Yield | Reference |

| 2,2'-Oxybis(ethanethiol) | 1,2-Dichloroethane | Sodium Hydroxide | DMF | "Good" | msu.ru |

| 1,3-Dithiolane | Ethylene Oxide | Boron trifluoride etherate | - | - | (Plausible route) |

| - | - | - | - | 4% (by-product) | uq.edu.au |

Industrial Production Considerations and Scalability Challenges

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. numberanalytics.compharmtech.com While the compound is available commercially, suggesting that scalable methods exist, the process requires rigorous control. pharmtech.com

Key considerations and challenges include:

Cost and Availability of Precursors: The economic viability of large-scale production depends heavily on the cost and stable supply of starting materials like 2,2'-oxybis(ethanethiol). msu.ru

Reaction Control: Maintaining precise control over reaction kinetics and stoichiometry is significantly more challenging on a large scale. Deviations can lead to a dramatic decrease in yield and an increase in difficult-to-remove impurities.

High-Dilution Principle: Implementing high-dilution conditions, which are often necessary for good yields in macrocyclization, is difficult and costly at an industrial scale due to the large reactor volumes and solvent quantities required. mdpi.com

Purification: The purification of macrocyclic compounds can be complex. Developing efficient, scalable, and cost-effective purification techniques, such as industrial-scale chromatography or crystallization, is essential to achieve the high purity required for most applications. numberanalytics.com

Safety and Environmental Impact: The use of hazardous reagents and solvents must be carefully managed. Process chemistry aims to replace problematic chemicals with safer, more environmentally benign alternatives, which may require redesigning the synthetic route. pharmtech.com

Advanced Structural Analysis and Conformational Dynamics of 1,4,7 Oxadithionane

Conformational Analysis and Energetic Landscapes

The conformational flexibility of macrocyclic molecules like 1,4,7-Oxadithionane results in a complex potential energy surface with multiple local minima, each corresponding to a different conformation. Understanding the relative energies of these conformations and the barriers between them is crucial for comprehending the molecule's physical and chemical properties.

Theoretical Prediction of Preferred Conformations (e.g., Chair)

While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, the conformational preferences of this molecule can be inferred from theoretical analyses of related thia-crown ethers. acs.orgnih.govacs.org For nine-membered rings, several conformations, including various chair and boat forms, are possible. Theoretical conformational analysis of similar small crown ethers and thiacrown ethers has been performed using methods like molecular mechanics (MM3 and MMFF94s force fields) and ab initio calculations (B3LYP and MP2 levels with basis sets like 6-311G**). acs.orgnih.gov

For thiacrown ethers, the stability of different conformations is significantly influenced by the dihedral angles within the ring, particularly the S-C-C-S and C-S-C-C arrangements. researchgate.net Studies on related molecules like 9-thiacrown-3 have shown that the lowest energy conformations often adopt structures that minimize steric hindrance and optimize the orientation of the heteroatom lone pairs. nih.govacs.org It is concluded that for the stability of thiacrown ethers, a SCCS dihedral angle of 180° is a more critical requirement than a gauche CSCC dihedral angle. researchgate.net In the case of this compound, it is plausible that a distorted chair-like conformation would be among the most stable, as this arrangement can effectively minimize both angle and torsional strain.

Influence of Heteroatoms on Ring Geometry and Strain

The presence of one oxygen and two sulfur atoms in the this compound ring significantly influences its geometry and inherent ring strain compared to its all-carbon analogue, cyclononane. The differing covalent radii of oxygen (approx. 66 pm) and sulfur (approx. 104 pm) compared to carbon (approx. 77 pm), along with their distinct electronegativities and lone pair orientations, create an asymmetric distribution of charge and steric demands within the ring.

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods provide invaluable experimental insight into the molecular structure of this compound, from the connectivity of its atoms to its three-dimensional shape and fragmentation patterns.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules. youtube.com For this compound, both ¹H and ¹³C NMR provide critical information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show distinct signals for the carbon atoms in different chemical environments. msu.ru Due to the molecule's symmetry, two signals are anticipated: one for the two equivalent carbons adjacent to the oxygen and a sulfur atom (C-O-C-S), and another for the four equivalent carbons situated between two sulfur atoms (S-C-C-S). A reported ¹³C NMR spectrum in DMF solvent shows peaks that can be assigned to these environments. msu.ru

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the proton environments. msu.ru One would expect two distinct signals corresponding to the methylene (B1212753) protons. The protons on the carbons flanked by oxygen and sulfur (-O-CH₂-CH₂-S-) would have a different chemical shift from those on the carbons between the two sulfur atoms (-S-CH₂-CH₂-S-). A reported ¹H NMR spectrum of this compound in DMF shows signals consistent with these expectations. msu.ruvulcanchem.com High-resolution NMR, including two-dimensional techniques like NOESY, could provide through-space correlations between protons, offering definitive evidence for the preferred conformation in solution. wordpress.com Temperature-dependent NMR studies could also reveal information about the dynamics of conformational exchange. beilstein-journals.org

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | δ 2.8–3.2 | Multiplet | Methylene groups adjacent to sulfur atoms |

| ¹H | Varies | Multiplet | Methylene groups adjacent to oxygen and sulfur atoms |

| ¹³C | Varies | - | Carbons adjacent to sulfur atoms (-S-C H₂-C H₂-S-) |

| ¹³C | Varies | - | Carbons adjacent to oxygen and sulfur atoms (-O-C H₂-C H₂-S-) |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Characteristic Group Frequencies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its constituent bonds. msu.ru Key expected frequencies include:

C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region.

C-O stretching: The ether linkage gives rise to a strong absorption, usually in the 1050-1150 cm⁻¹ range.

C-S stretching: These vibrations are generally weaker than C-O stretches and appear in the 600-800 cm⁻¹ region.

CH₂ scissoring and rocking: These bending vibrations appear in the 1400-1480 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

A reported FT-IR spectrum of synthesized this compound shows prominent peaks that align with these expected vibrational modes. msu.ru

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H | Stretching | 2850-3000 |

| CH₂ | Scissoring | 1400-1480 |

| C-O | Stretching | 1050-1150 |

| C-S | Stretching | 600-800 |

Mass Spectrometry (LC-MS/MS) for Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. nist.govrsc.org

For this compound (molecular weight approximately 164.29 g/mol ), the mass spectrum shows a molecular ion peak (M⁺) confirming its mass. msu.runist.govnih.gov The fragmentation pattern observed in LC-MS/MS provides clues about the molecule's structure. nih.gov In ethers and thioethers, fragmentation is often initiated by the removal of an electron from one of the heteroatoms. researchgate.net Subsequent cleavage of adjacent C-C or C-heteroatom bonds leads to the formation of stable fragment ions. researchgate.net

Common fragmentation pathways for crown ethers and related compounds involve cleavages of the ring, often leading to the formation of smaller, stable cyclic or linear fragments. rsc.org For this compound, one can anticipate fragmentation pathways involving the loss of ethylene (B1197577) (C₂H₄), thioformaldehyde (B1214467) (CH₂S), or other small neutral molecules. The analysis of the resulting fragment ions allows for the reconstruction of the original molecular structure and can help differentiate it from isomers. A reported mass spectrum for this compound confirms its molecular weight. msu.ru

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (approx.) | Description |

| [C₆H₁₂OS₂]⁺ | 164 | Molecular Ion (M⁺) |

| Various | < 164 | Fragment ions resulting from ring cleavage |

Reactivity and Reaction Mechanisms of 1,4,7 Oxadithionane

Oxidation and Reduction Pathways of the Thionane Ring

The sulfur atoms in 1,4,7-oxadithionane are susceptible to changes in their oxidation state. They can be oxidized to form sulfoxides and sulfones or be involved in reductive processes, which can include the cleavage of the macrocyclic ring.

The oxidation of thioethers is a fundamental transformation in organic sulfur chemistry, and this reactivity is retained in macrocyclic structures like this compound. The selective oxidation of the sulfur atoms can yield either the corresponding sulfoxides or, with more potent oxidizing agents or harsher conditions, the sulfones. A significant challenge in this process is preventing over-oxidation to the sulfone when the sulfoxide (B87167) is the desired product. mdpi.com

A variety of reagents have been developed for the chemoselective oxidation of sulfides. jchemrev.com Hydrogen peroxide (H₂O₂), often used in conjunction with an acid catalyst like glacial acetic acid, is a common and environmentally benign oxidant. mdpi.com The reaction conditions can be tuned to favor either the sulfoxide or the sulfone. For instance, in the oxidation of thioglycosides, using 1.5 equivalents of urea-hydrogen peroxide (UHP) selectively yields the sulfoxide, while increasing the amount to 2.5 equivalents and raising the temperature leads to the formation of the sulfone. beilstein-journals.org This demonstrates that controlled, stepwise oxidation is achievable.

Other notable oxidizing systems for the sulfide-to-sulfoxide transformation include sodium meta-periodate (NaIO₄) and iodosobenzene, which are effective for sensitive substrates. jchemrev.com For the further oxidation to sulfones, stronger oxidants or more forcing conditions are typically required. Reagents like potassium permanganate (B83412) (KMnO₄) and catalysts based on tungstate (B81510) are effective for converting sulfides directly to sulfones. organic-chemistry.org

Table 1: Reagents for Selective Oxidation of Thioethers This table is based on general findings for thioether oxidation and is applicable to this compound.

| Target Product | Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) / Acetic Acid | Room Temperature, Stoichiometric H₂O₂ | Good selectivity; risk of over-oxidation with excess H₂O₂ or heat. | mdpi.com |

| Sulfoxide | Urea-Hydrogen Peroxide (UHP) | 1.5 equiv. UHP, 60 °C | Highly selective for sulfoxide in thioglycoside models. | beilstein-journals.org |

| Sulfoxide | Sodium meta-periodate (NaIO₄) | Methanol/Water | Excellent for selective sulfoxidation without forming sulfones. | jchemrev.com |

| Sulfone | Hydrogen Peroxide (H₂O₂) / Acetic Acid | Excess H₂O₂, Elevated Temperature | Drives the oxidation past the sulfoxide stage. | beilstein-journals.org |

| Sulfone | Potassium Permanganate (KMnO₄) | Various Solvents | Powerful oxidant, often leading directly to the sulfone. | organic-chemistry.org |

| Sulfone | Urea-Hydrogen Peroxide (UHP) | 2.5 equiv. UHP, 80 °C | Selective for sulfone with adjusted stoichiometry and temperature. | beilstein-journals.org |

While oxidation of the sulfur centers is common, reductive pathways can also be significant. Reductive cleavage of C–S or C–O bonds within the macrocycle would represent a ring-opening reaction. Such reactions are less commonly documented for simple oxadithionanes compared to their oxidation. However, analogous reactions in other systems, such as the iron-catalyzed reductive cleavage of N-O bonds in oxazines, demonstrate the feasibility of cleaving heteroatom-carbon bonds within a ring under mild reductive conditions. rsc.org For thioethers, strong reducing agents or specific catalytic systems would be required to break the relatively stable C-S bonds. This type of transformation is more prevalent in complex biological systems or in industrial processes like hydrodesulfurization.

Selective Oxidation of Sulfur Centers to Sulfoxides and Sulfones

Nucleophilic Substitution Reactions

The carbon atoms adjacent to the heteroatoms in the this compound ring are potential sites for nucleophilic attack, which could lead to ring modification or even heteroatom exchange.

Nucleophilic substitution reactions on the aliphatic backbone of this compound are not extensively reported but are mechanistically plausible. Such reactions would likely proceed via an Sₙ2-type mechanism, where a nucleophile attacks a carbon atom and displaces one of the adjacent heteroatoms as a leaving group. The success of such a reaction would depend on the ability to convert one of the ring's heteroatoms into a good leaving group. For instance, methylation of a sulfur atom to form a sulfonium (B1226848) ion would create a positively charged species, making it an excellent leaving group for a subsequent nucleophilic attack that could open or modify the ring.

In the broader context of macrocyclic chemistry, intramolecular Sₙ2 displacement is a key strategy for forming thioether linkages, as seen in the synthesis of complex macrocyclic peptides. acs.org This highlights the fundamental reactivity of thiolates as nucleophiles and alkyl halides as electrophiles, a principle that could be reversed in the context of ring modification where a ring atom is the leaving group.

Electrophilic Aromatic Substitution on Derived Systems

The parent this compound is an aliphatic, saturated macrocycle and therefore cannot undergo electrophilic aromatic substitution (EAS). However, if an aromatic ring is incorporated into its structure, creating a benzo-fused derivative, the resulting system would be susceptible to EAS. The synthesis of such functionalized macrocycles can be achieved either by building the ring from pre-functionalized aromatic precursors or by direct functionalization of a pre-formed aromatic crown ether. rsc.orgunibo.it

For a hypothetical benzo-1,4,7-oxadithionane derivative, the ether and thioether moieties attached to the benzene (B151609) ring would act as activating, ortho, para-directing groups in electrophilic aromatic substitution reactions. libretexts.org The electron-donating nature of the oxygen and sulfur atoms increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a Benzo-1,4,7-Oxadithionane System This table is hypothetical, based on established principles of electrophilic aromatic substitution.

| Reaction | Typical Electrophile (E⁺) | Catalyst | Predicted Major Products | Reference |

|---|---|---|---|---|

| Halogenation | Br⁺ or Cl⁺ | FeBr₃ or AlCl₃ | ortho- and para-halo derivatives | masterorganicchemistry.com |

| Nitration | NO₂⁺ | H₂SO₄ | ortho- and para-nitro derivatives | masterorganicchemistry.com |

| Sulfonation | SO₃ | Fuming H₂SO₄ | ortho- and para-sulfonic acid derivatives | masterorganicchemistry.com |

| Friedel-Crafts Alkylation | R⁺ (from R-Cl) | AlCl₃ | ortho- and para-alkyl derivatives | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RC=O⁺ | AlCl₃ | ortho- and para-acyl derivatives | masterorganicchemistry.com |

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the reactions involving this compound are analogous to those of simpler, non-cyclic ethers and thioethers.

For the oxidation of the sulfur centers , the reaction with an oxidant like hydrogen peroxide in an acidic medium is believed to proceed via nucleophilic attack of the sulfur atom on the activated oxidant. The selectivity for sulfoxide over sulfone is achieved by controlling the stoichiometry and reaction conditions, as the sulfoxide is less nucleophilic than the parent sulfide (B99878) and thus reacts more slowly with the oxidant. mdpi.com Some photooxidation reactions may proceed through a photoredox pathway involving radical intermediates. researchgate.net

The mechanism for nucleophilic substitution on the macrocycle's carbon atoms would likely be Sₙ2. For a seven-membered ring, the stereochemical outcome of such reactions is highly dependent on the ring's conformation. Nucleophilic attack is expected to occur from the face that minimizes transannular steric interactions in the transition state and the resulting product. nih.gov

In the case of electrophilic aromatic substitution on a derived benzo-crown system, the mechanism follows the well-established two-step addition-elimination pathway. masterorganicchemistry.com The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com The presence of the electron-donating ether and thioether groups helps to stabilize this positively charged intermediate, particularly when the attack occurs at the ortho or para positions. The subsequent rapid deprotonation of the carbon atom bearing the electrophile restores the aromaticity of the ring. masterorganicchemistry.com

Ring-Opening and Ring-Contraction/Expansion Processes

The reactivity of heterocyclic compounds like this compound is significantly influenced by the inherent ring strain and the nature of the heteroatoms within the ring. While specific research on the ring-opening, contraction, and expansion reactions of this compound is not extensively documented, its potential behavior can be inferred from the well-established principles of organic chemistry governing similar cyclic ethers and thioethers.

Ring-Opening Reactions

Ring-opening reactions of cyclic ethers and thioethers are typically initiated by nucleophilic or electrophilic attack, leading to the cleavage of a carbon-heteroatom bond. libretexts.org In the case of this compound, the presence of both an oxygen atom and two sulfur atoms provides multiple sites for such reactions.

The susceptibility of epoxides to ring-opening reactions provides a useful analogy. libretexts.org These reactions can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the ether oxygen is protonated, forming a good leaving group and activating the ring towards nucleophilic attack. libretexts.org In basic conditions, a strong nucleophile directly attacks one of the carbon atoms adjacent to the heteroatom, forcing the ring to open. libretexts.org

For this compound, a nine-membered ring, the ring strain is a significant factor. Ring-opening can be driven by the relief of this strain. The reaction mechanism would likely involve the following steps:

Activation : An electrophile (e.g., a proton from an acid) could coordinate to the oxygen or one of the sulfur atoms. Sulfur atoms, being more nucleophilic than the oxygen atom, might be more readily attacked.

Nucleophilic Attack : A nucleophile could then attack an adjacent carbon atom, leading to the cleavage of a C-O or C-S bond. lumenlearning.com The regioselectivity of this attack would be influenced by steric and electronic factors.

Product Formation : The reaction would result in a linear chain containing the oxadithia moiety.

A variety of nucleophiles, including hydrides, amines, and Grignard reagents, are known to open epoxide rings, typically via an S\N2 mechanism. libretexts.org It is plausible that similar nucleophiles could induce the ring-opening of this compound.

Ring-Contraction Processes

Ring-contraction rearrangements typically occur when a larger, less stable ring transforms into a smaller, more stable one. chemistrysteps.com These reactions are often driven by the formation of a more stable carbocation intermediate. chemistrysteps.com For instance, the treatment of certain cycloheptyl alcohols with acid can lead to a six-membered ring. chemistrysteps.com

In the context of this compound, a hypothetical ring-contraction could be initiated by the formation of a carbocation adjacent to one of the heteroatoms. This could potentially occur through the loss of a leaving group from a substituted derivative of the parent ring. However, without specific experimental data, the feasibility and mechanism of such a reaction remain speculative.

One well-known ring-contraction reaction is the Favorskii rearrangement, which involves the treatment of an α-halo cycloalkanone with a base. harvard.edu While not directly applicable to the unsubstituted this compound, this illustrates a pathway for ring contraction in cyclic systems. harvard.edu

Ring-Expansion Processes

Ring-expansion reactions involve the transformation of a smaller ring into a larger, often more stable, one. chemistrysteps.com This process is frequently driven by the relief of ring strain and can occur through various mechanisms, including carbocation rearrangements. chemistrysteps.commasterorganicchemistry.com A common example is the expansion of a cyclobutane (B1203170) ring to a more stable cyclopentane (B165970) ring. chemistrysteps.com

For a nine-membered ring like this compound, which is relatively large, spontaneous ring expansion is less likely unless it leads to the formation of a significantly more stable macrocyclic structure, such as a crown ether. Crown ethers are macrocyclic polyethers known for their ability to complex with cations. numberanalytics.comsigmaaldrich.com

A potential, albeit theoretical, pathway for ring expansion could involve the reaction of this compound with a reagent that inserts atoms into the ring. For example, reactions involving carbenes or carbenoids can lead to ring expansion. wikipedia.org However, the synthesis of larger crown ethers typically involves the cyclization of long-chain precursors rather than the expansion of smaller rings. kyoto-u.ac.jp

The table below summarizes the general conditions and expected outcomes for these theoretical reactions based on established principles of organic chemistry.

| Reaction Type | Initiating Reagent/Condition | Potential Intermediate | Expected Outcome | Driving Force |

| Ring-Opening | Strong Nucleophile (e.g., Grignard, LiAlH₄) or Acid Catalyst (e.g., H⁺) | Activated Heteroatom (protonated or complexed) | Linear chain with oxadithia core | Relief of ring strain |

| Ring-Contraction | (Hypothetical) Loss of a leaving group from a substituted derivative | Carbocation adjacent to a heteroatom | Smaller heterocyclic ring | Formation of a more stable ring or carbocation |

| Ring-Expansion | (Hypothetical) Reagents for atom insertion (e.g., carbenes) | Bicyclic intermediate | Larger macrocycle (e.g., crown ether analogue) | Formation of a more stable macrocyclic structure |

It is important to reiterate that the reactivity of this compound in ring-opening, contraction, and expansion reactions has not been specifically reported. The discussion above is based on analogies with other heterocyclic systems and general principles of reaction mechanisms. mnstate.edumasterorganicchemistry.comyoutube.comlibretexts.org Further experimental investigation is required to elucidate the actual chemical behavior of this compound under various reaction conditions.

Coordination Chemistry and Ligand Properties of 1,4,7 Oxadithionane

Macrocyclic Ligand Design Principles

1,4,7-Oxadithionane is a nine-membered macrocyclic ligand with three donor atoms: one oxygen and two sulfur atoms. nih.govmsu.ru The design of macrocyclic ligands like this compound is guided by several key principles aimed at achieving selective and stable metal ion complexation. These principles include the macrocyclic effect, preorganization, and the nature of the donor atoms.

The macrocyclic effect describes the enhanced stability of metal complexes with macrocyclic ligands compared to their acyclic analogues. wikipedia.org This increased stability is primarily an entropic effect. When a multidentate acyclic ligand binds to a metal ion, there is a smaller increase in the number of free-roaming molecules compared to when multiple individual (monodentate) ligands bind. With a macrocyclic ligand, the effect is even more pronounced because the donor atoms are already held in a cyclic structure, leading to an even more favorable entropy change upon complexation.

Preorganization is a crucial concept in macrocyclic ligand design. A well-designed macrocyclic ligand is "preorganized" for binding a specific metal ion, meaning its conformation in the uncomplexed state is already close to the conformation it will adopt in the metal complex. This minimizes the conformational changes and associated energetic penalties required for complexation, leading to more stable complexes. The nine-membered ring of this compound provides a degree of preorganization for facial coordination to a metal center.

The nature of the donor atoms (oxygen and sulfur) in this compound plays a significant role in its coordination properties. The presence of both a "hard" oxygen donor and "soft" sulfur donors makes it a potentially versatile ligand capable of coordinating with a variety of transition metals that have differing hard-soft acid-base characteristics.

The design of macrocyclic ligands can be fine-tuned to accommodate specific metal ions by varying the ring size and the combination of donor atoms. bhu.ac.in For instance, the size of the metal cation can influence whether a "1+1" (one ligand to one metal) or a "2+2" condensation occurs during template synthesis. bhu.ac.in

Metal Complexation: Synthesis and Characterization

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.gov Characterization of the resulting complexes is carried out using a variety of techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis), and elemental analysis. nih.govnih.govajol.info

Several complexes of this compound (represented as L) have been synthesized and characterized, including [Pd(L)Cl₂], [Cu(L)₂][ClO₄]·CH₃CN, [Cu(L)Br]₂, and [Co(L)₂][ClO₄]₂·2CH₃NO₂. nih.gov

Coordination Modes and Denticity with Transition Metals

This compound typically acts as a tridentate ligand, coordinating to a metal center through its one oxygen and two sulfur atoms. nih.gov However, its coordination mode can be versatile, adapting to the specific metal ion and reaction conditions. nih.gov

In the palladium(II) complex, [Pd(L)Cl₂], the ligand coordinates in a tridentate fashion, although a weak apical interaction between the palladium and the oxygen atom has also been detected. nih.gov For the copper(I) complex, [Cu(L)₂][ClO₄]·CH₃CN, the copper ion is tetrahedrally coordinated, with a [2+2] mode of ligand coordination. nih.gov In the dimeric copper(I) bromide complex, [Cu(L)Br]₂, each copper atom is tetrahedrally coordinated by two bridging bromide ions and two sulfur atoms from a single ligand molecule. nih.gov The cobalt(II) complex, [Co(L)₂]²⁺, exhibits a pseudooctahedral geometry with two ligand molecules coordinating to the metal center. nih.gov

The denticity of multidentate ligands is a crucial factor in their coordination chemistry. nih.gov Ligands with one donor atom are monodentate, while those with two are bidentate. libretexts.org Polydentate ligands, like this compound, can form more stable complexes due to the chelate effect. britannica.comcsbsju.edu

Formation of Mononuclear and Polynuclear Complexes

This compound has been shown to form both mononuclear and polynuclear complexes.

Mononuclear Complexes: In complexes like [Pd(L)Cl₂], [Cu(L)₂]⁺, and [Co(L)₂]²⁺, a single metal ion is coordinated by one or two molecules of the this compound ligand. nih.gov

Polynuclear Complexes: The complex [Cu(L)Br]₂ is a dinuclear complex where two copper(I) centers are bridged by two bromide ions. Each copper is also coordinated to the two sulfur atoms of a this compound ligand. nih.gov

The formation of mononuclear versus polynuclear complexes can be influenced by factors such as the metal-to-ligand ratio, the nature of the counter-anions, and the solvent system used in the synthesis.

Chelate Ring Conformations in Metal Complexes

In the case of this compound, coordination to a metal ion results in the formation of two five-membered chelate rings. The ligand displays a variety of conformations in its different metal complexes. nih.gov The conformation of these chelate rings can impact the steric accessibility of the metal center and influence its reactivity. libretexts.org For example, in the [Co(L)₂]²⁺ complex, the ligand adopts a conformation that leads to a nearly regular pseudooctahedral geometry around the cobalt ion. nih.gov

Spectroscopic and Magnetic Properties of Metal Complexes

The spectroscopic and magnetic properties of transition metal complexes are determined by the arrangement of electrons in the d-orbitals of the metal ion, which is influenced by the ligand field. hawaii.edulibretexts.org

Ligand Field Analysis and Electronic Spectroscopy

Electronic spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes. numberanalytics.comnumberanalytics.com The absorption of light corresponds to electronic transitions between d-orbitals that have been split in energy by the ligand field. numberanalytics.com

Ligand field theory (LFT) provides a framework for understanding these electronic transitions and the resulting spectroscopic properties. numberanalytics.comnumberanalytics.com The energy of the d-d transitions can be used to determine the ligand field splitting parameter, Δ, which is a measure of the strength of the interaction between the metal and the ligands.

| Complex | Metal Ion | Geometry | Key Spectroscopic/Magnetic Feature |

| [Pd(L)Cl₂] | Pd(II) | Square Planar (with weak apical O interaction) | NMR studies indicate no fluxional processes. nih.gov |

| [Cu(L)₂][ClO₄]·CH₃CN | Cu(I) | Tetrahedral | Cyclic voltammetry is similar to 1,4,7-trithiacyclononane (B1209871) complexes. nih.gov |

| [Cu(L)Br]₂ | Cu(I) | Tetrahedral (dinuclear) | Bridging bromide ligands. nih.gov |

| [Co(L)₂][ClO₄]₂·2CH₃NO₂ | Co(II) | Pseudooctahedral | Low-spin d⁷ configuration, magnetically dilute. nih.gov |

Magnetic Susceptibility Measurements and Spin States

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the metal center, which in turn is influenced by the ligand field. libretexts.org Magnetic susceptibility measurements provide a means to determine the magnetic moment of a complex and thereby deduce the spin state of the central metal ion. msu.eduwikipedia.org

In the case of complexes formed with this compound (L), the spin state of the metal ion is a crucial characteristic. For instance, the complex [Co(L)₂][ClO₄]₂ has been shown to be low-spin over a temperature range of 5-292 K. nih.gov This indicates that the ligand field created by two this compound ligands is strong enough to cause electron pairing in the d-orbitals of the Cobalt(II) ion. nih.govwikipedia.org A low-spin d⁷ configuration, such as in this Co(II) complex, results in one unpaired electron and paramagnetic behavior. wikipedia.org

The determination of high-spin versus low-spin configurations is particularly relevant for first-row transition metals with d⁴ to d⁷ electron configurations in octahedral complexes. wikipedia.orgunam.mx The ligand field strength is a primary determinant; strong-field ligands favor low-spin states, while weak-field ligands lead to high-spin states. wikipedia.org The observation of a low-spin state in [Co(L)₂]²⁺ suggests that this compound acts as a relatively strong-field ligand in this context. nih.gov

The spin state directly impacts the ionic radius of the metal ion; high-spin complexes are generally larger than their low-spin counterparts for the same metal and oxidation state. wikipedia.org

Table 1: Spin States and Magnetic Properties of a this compound Complex

| Complex | Metal Ion | Electron Configuration | Spin State | Magnetic Behavior | Temperature Range (K) |

| [Co(L)₂][ClO₄]₂ | Co(II) | d⁷ | Low-spin | Paramagnetic | 5-292 |

Data sourced from reference nih.gov

Electrochemical Behavior of Coordination Compounds

The electrochemical properties of coordination compounds, specifically their redox potentials, are fundamental to their reactivity and potential applications, particularly in areas like catalysis and energy storage. numberanalytics.comnumberanalytics.com Cyclic voltammetry is a common technique used to investigate the redox behavior of these complexes. ajol.info

The redox potential of a metal complex is a measure of its tendency to gain or lose electrons. numberanalytics.com Studies on copper complexes with this compound have revealed interesting electrochemical behavior. Surprisingly, the cyclic voltammetry of these copper complexes is similar to that of complexes with the related ligand 1,4,7-trithiacyclononane. nih.gov This suggests that the substitution of a sulfur donor with an oxygen donor in the macrocyclic ring does not drastically alter the redox properties of the copper center in these specific systems.

Electron transfer reactions in coordination complexes can proceed through two primary mechanisms: inner-sphere and outer-sphere. numberanalytics.com In an inner-sphere mechanism, a bridging ligand connects the two metal centers, facilitating electron transfer. numberanalytics.comwikipedia.org An outer-sphere mechanism involves electron transfer without a direct bridge, often through the surrounding solvent. numberanalytics.com The specific mechanism depends on the nature of the ligands and the metal ions involved.

For instance, the introduction of different ligands can stabilize different oxidation states of the metal. nih.gov Fe(III)-stabilizing ligands can enhance the reactivity of Fe(II) in thermodynamically unfavorable conditions. nih.gov Conversely, ligands that stabilize the Fe(II) state can inhibit oxidation. nih.gov This principle applies broadly to transition metal complexes. The electronic properties of the ligands, such as their ability to act as π-acceptors or σ-donors, directly influence the electron density at the metal center, thereby shifting the redox potential. als-japan.com Computational studies, such as Density Functional Theory (DFT), can provide detailed insights into how ligand modifications affect the electronic structure and redox properties of complexes. utep.edu The geometric changes in the coordination sphere upon reduction or oxidation can also lead to interactions between ligands that modulate the electronic structure and fine-tune the redox potentials. uni-greifswald.de

Redox Potentials and Electron Transfer Mechanisms

Structural Diversity of Metal-Oxadithionane Complexes

The coordination of this compound to different metal centers results in a variety of structural arrangements, highlighting the ligand's flexibility. nih.gov X-ray crystallography has been instrumental in elucidating the structures of these complexes.

The ligand can adopt various conformations to accommodate the geometric preferences of the metal ion. nih.gov For example, in [Pd(L)Cl₂], the palladium ion is in a square planar environment, typical for Pd(II) complexes. nih.govnih.gov An interesting feature of this complex is an apical interaction between the palladium and the oxygen atom of the ligand. nih.gov

In the case of copper(I), a tetrahedral coordination geometry is observed in [Cu(L)₂][ClO₄], where the ligand coordinates in a [2+2] fashion. nih.gov Another copper(I) complex, [Cu(L)Br]₂, forms a dimeric structure with two bridging bromide ions and two thioether sulfur atoms from the ligand completing the tetrahedral coordination sphere of each copper atom. nih.gov

With cobalt(II), the complex [Co(L)₂]²⁺ exhibits a pseudo-octahedral geometry. nih.gov The angles around the cobalt are nearly regular, but there is a notable elongation of the Co-O bond, which is attributed to the Jahn-Teller distortion, a phenomenon often observed in d⁷ low-spin octahedral complexes. nih.gov The structural diversity of metal complexes is also influenced by the choice of metal ion and the presence of other ligands in the coordination sphere. mdpi.commdpi.comscirp.org

Table 2: Structural Data for Metal Complexes of this compound (L)

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| [Pd(L)Cl₂] | Pd(II) | Square Planar | Apical Pd-O interaction. nih.gov |

| [Cu(L)₂][ClO₄] | Cu(I) | Tetrahedral | [2+2] ligand coordination. nih.gov |

| [Cu(L)Br]₂ | Cu(I) | Tetrahedral (in dimer) | Dimeric structure with Br bridges. nih.gov |

| [Co(L)₂]²⁺ | Co(II) | Pseudo-octahedral | Jahn-Teller distortion leading to a long Co-O bond. nih.gov |

Data sourced from reference nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in 1,4,7-oxadithionane. These calculations, rooted in solving the Schrödinger equation, provide insights into orbital energies, electron distribution, and the nature of chemical bonds within the molecule. unige.ch Wavefunction theory (WFT), for instance, offers a systematic way to approach the exact solution of the many-electron Schrödinger equation, moving beyond single-electron models to explicitly account for correlation effects. cecam.org The choice of basis sets and appropriate boundary conditions are critical considerations in these calculations to ensure accuracy. rsc.org

Density Functional Theory (DFT) for Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the conformational landscape of cyclic molecules like this compound. mdpi.com DFT calculations can predict the relative energies and stabilities of different conformers, helping to identify the most likely structures the molecule will adopt. mdpi.comeurjchem.com For instance, in studies of similar macrocycles like aza-crown ethers, a systematic conformational search is often initiated using molecular mechanics, followed by optimization of low-energy conformers using DFT to determine the optimal geometry. mdpi.com The process involves calculating the electronic energy and adding zero-point vibrational energies (ZPEs) to obtain the relative energies of conformers. mdpi.com The equilibrium populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. mdpi.com This approach has been successfully applied to determine the equilibrium between boat and chair conformations in various sugar-containing molecules, with the results often showing good agreement with experimental data like NMR coupling constants. chemrxiv.org

Ab Initio Methods for Reaction Energetics and Transition States

Ab initio methods, which are based on first principles without empirical parameters, are crucial for studying reaction energetics and identifying transition states. libretexts.org These methods can be used to calculate the heat of formation and the stability of molecules with respect to dissociation. nih.gov For chemical reactions, ab initio calculations can determine the activation free energy by mapping the potential energy surface and locating the transition state structure. nih.gov Combining ab initio quantum mechanics with molecular mechanics (QM/MM) allows for the study of reactions in complex environments like solutions or enzymes. nih.gov However, the computational cost of high-level ab initio calculations can be significant. chemrxiv.org To address this, techniques that combine perturbation theory with machine learning are being developed to make these calculations more affordable. chemrxiv.org

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule moves, flexes, and changes conformation. bnl.govarxiv.org This method is particularly useful for analyzing the dynamic properties of macromolecules and can shift the focus from single static structures to understanding conformational ensembles. nih.gov For flexible molecules like this compound, MD simulations can elucidate the transitions between different stable conformations and the timescales on which these changes occur. The analysis of these simulations can be enhanced by using molecular probes, such as solvent molecules, to understand their interactions and pathways within the macromolecule. livecomsjournal.org

Molecular Mechanics and Force Field Development for Macrocycles

Molecular mechanics is a computational method that uses classical mechanics to model molecular systems. A key component of molecular mechanics is the force field, which is a set of parameters that define the potential energy of a system of atoms. For macrocycles like crown ethers and their thia-analogues, developing accurate force fields is essential for reliable simulations. acs.org The TraPPE force field, for example, was originally developed for linear ethers and has been adapted for cyclic ethers by refitting torsional potential parameters using data from density functional theory (DFT) calculations. acs.orgacs.org This process involves considering multiple molecular configurations and fitting all force field parameters simultaneously to accurately reproduce the structure and dynamics of the molecules in the liquid phase. acs.orgtudelft.nl An accurate force field allows for the reliable prediction of thermodynamic and transport properties through molecular simulations. acs.org

Ligand Field Theory and Analysis of Metal-Ligand Interactions

Ligand Field Theory (LFT) is an application of molecular orbital theory used to describe the electronic structure and bonding in coordination complexes. wikipedia.orglibretexts.org It explains how the interaction between metal d-orbitals and ligand orbitals affects the d-orbital energies, leading to splitting. libretexts.orglibretexts.org This splitting is highly dependent on the coordination geometry of the complex. wikipedia.orglibretexts.org

In complexes of this compound, such as with Cobalt(II), the ligand coordinates to the metal center, and LFT can be used to analyze the resulting electronic properties. For example, in the [Co(L)₂]²⁺ complex (where L = this compound), the cation is pseudooctahedral. figshare.com Despite nearly regular angles at the cobalt center, a long Co-O bond is observed, which is attributed to Jahn-Teller distortion. figshare.com LFT helps in understanding the d-orbital splitting in such a distorted octahedral field and can explain properties like the complex being low-spin. figshare.comuq.edu.au The theory provides a framework for interpreting spectroscopic data and magnetic properties of these metal complexes. scribd.com

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry plays a significant role in predicting spectroscopic parameters and reactivity descriptors. For instance, theoretical calculations can be used to predict vibrational frequencies (Raman and IR spectra), NMR chemical shifts, and electronic transition energies. eurjchem.com For new molecules, these predictions can aid in the interpretation of experimental spectra. Machine learning approaches are also being developed to predict spectroscopic constants based on the constituent atoms of a molecule. mpg.de

Reactivity descriptors, derived from methods like DFT, provide insights into the chemical behavior of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken charges. eurjchem.com The HOMO-LUMO gap, for example, is often used as an indicator of chemical reactivity. eurjchem.com These computational tools can help in understanding and predicting the outcomes of chemical reactions. nih.gov

Advanced Applications in Chemical Science Non Clinical/non Safety

Catalysis and Catalytic Systems

The presence of sulfur and oxygen donor atoms allows 1,4,7-Oxadithionane to coordinate with a variety of transition metals, forming stable complexes that can serve as catalysts or be integrated into larger catalytic structures. Transition metals are crucial in catalysis due to their capacity to exist in multiple oxidation states and form coordination complexes, providing pathways for chemical reactions. numberanalytics.com

This compound and related thia-crown ethers are effective polydentate ligands that form stable complexes with transition metal ions such as palladium(II), copper(II), and iron(III). numberanalytics.comvulcanchem.comlibretexts.org These complexes are at the forefront of catalyst development for a range of organic transformations, particularly carbon-carbon bond-forming reactions. The coordination of the thia-crown ether ligand to the metal center influences the catalyst's stability, solubility, and activity. aithor.com

A prominent application for such complexes is in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. libretexts.orgwikipedia.orgyonedalabs.com This reaction is a powerful method for synthesizing biaryls, styrenes, and polyolefins. wikipedia.org The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The ligand's role is critical; it must stabilize the palladium(0) and palladium(II) intermediates and facilitate the elementary steps of the cycle. Research into palladium(II) complexes with benzothiacrown ethers, which are structurally similar to this compound, has demonstrated that factors like ligand cavity size and denticity are crucial in determining the geometric configuration of the resulting complex, which in turn affects its catalytic potential. acs.org While specific performance data for a simple Pd-1,4,7-Oxadithionane catalyst is not extensively documented, the principles established with related thia-crown ether complexes suggest its utility. The electron-donating sulfur atoms can stabilize the electron-deficient palladium center, facilitating the oxidative addition step, a key process in many catalytic cycles. libretexts.org

| Catalytic Step | Description | Role of Ligand (e.g., this compound) |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) complex. libretexts.org | Stabilizes the active Pd(0) species and facilitates the insertion of the metal into the R-X bond. |

| Transmetalation | The organic group from an organoboron compound is transferred to the Pd(II) complex. wikipedia.org | Maintains the stability of the Pd(II) center during ligand exchange. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org | The steric and electronic properties of the ligand promote the final bond formation and release of the product. |

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of environmental remediation due to its efficiency and the ease of catalyst recovery. the-innovation.orgcjcatal.com this compound and its analogues are being employed to create novel materials for capturing and removing hazardous pollutants from water.

A key strategy involves immobilizing thia-crown ether molecules onto solid supports to create selective adsorbents. For instance, multidentate thia-crown ethers have been used to fabricate macroporous adsorbent resins designed for the selective recovery of palladium and platinum from the acidic leachate of spent automotive catalysts. researchgate.net This process is crucial for both recycling valuable metals and preventing environmental contamination by heavy metal waste. In these materials, the thia-crown ether cavity provides a size- and chemistry-selective binding site for specific metal ions. The selectivity is dictated by the match between the ion's diameter and the cavity size, as well as the strong affinity of the soft sulfur atoms for soft metal ions like Pd(II) and Pt(II). researchgate.net

Similarly, crown ether-based porous organic polymers (POPs) have been synthesized for the removal of organic pollutants, such as chlorophenols, from water. researchgate.netresearchgate.net By incorporating the crown ether unit into a stable, porous polymer network, a material is created that combines the host-guest recognition properties of the macrocycle with the robustness of a solid adsorbent. researchgate.net These materials exhibit rapid adsorption kinetics and high capacities for pollutants. researchgate.net

| Material | Target Pollutant | Mechanism | Key Finding |

|---|---|---|---|

| Thia-crown ether cross-linked macroporous resin | Palladium (Pd2+), Platinum (Pt2+) | Selective adsorption / chelation | High uptake capacity (e.g., QPd = 212 mg g-1) and high selectivity in strongly acidic solutions. researchgate.net |

| Crown ether-based microporous organic networks | 2,4,6-trichlorophenol (TCP) | Adsorption (hydrophobic, π-π, and hydrogen bonding interactions) | Fast adsorption kinetics (<3 min) and large adsorption capacities (up to 341.7 mg g-1). researchgate.net |

The development of advanced catalysts often relies on the design of the support material, which serves to disperse and stabilize the active catalytic sites. nih.gov this compound and other thia-crown ethers are valuable building blocks for creating such novel functional materials. By covalently attaching these macrocycles to robust supports like silica (B1680970) or incorporating them into polymer frameworks, materials with precisely defined active sites can be engineered. researchgate.netmdpi.com

One approach involves the functionalization of mesoporous silica (like SBA-15) with thia-crown ethers. This creates a high-surface-area material where the crown ether units are readily accessible for binding metal ions. Such materials have proven highly effective for the selective recovery of gold ions from electronic waste leachates. vdoc.pub Another strategy is the creation of molecularly imprinted polymers (MIPs). In this technique, a catalyst-ligand complex can be used as a template during polymerization. After the template is removed, a cavity remains that is specifically shaped to re-bind the catalyst, potentially enhancing its stability and selectivity. Functionalization of such imprinted cavities with crown ethers can introduce a secondary coordination sphere capable of modulating the catalyst's activity. rsc.orgjchemrev.com These examples demonstrate how the specific coordination chemistry of this compound can be harnessed to design the next generation of heterogeneous catalysts and selective adsorbents.

Heterogeneous Catalysis for Environmental Remediation

Materials Science Innovations

In materials science, the focus is on creating new substances with unique and desirable properties. The incorporation of this compound into polymer structures is a promising avenue for developing advanced functional materials.

The process of vulcanization, or cross-linking, is essential for converting raw rubber into a durable, elastic material. This process is often slow and requires the use of accelerators. pergan.com Sulfur-containing organic compounds are among the most effective accelerators. lindepolymer.com Research has identified an oxidized derivative, 1,4,7-oxadithiane-2,2,6,6-tetroxide, as a potential vulcanization accelerator. vdoc.pub

The accelerating effect of such compounds stems from the nature of the sulfur atoms. Classes of ultra-accelerators, such as dithiocarbamates and thiurams, are known for their ability to significantly speed up the rate of vulcanization at lower temperatures. lindepolymer.com These molecules act as sulfur donors or form complexes that facilitate the formation of sulfur cross-links between polymer chains. The sulfur linkages within the this compound structure are chemically related to these active groups, providing a clear rationale for its potential as a cross-linking accelerator in the production of rubber and other thermoset elastomers. The use of accelerators is critical for achieving desired material properties like hardness and tensile strength efficiently. arkema.com

| Accelerator Class | General Characteristics | Example Compound |

|---|---|---|

| Thiazoles | Good scorch safety, medium cure rate. Often used as primary accelerators. | Mercaptobenzothiazole (MBT) |

| Sulfenamides | Delayed action, providing excellent processing safety before a fast cure begins. | N-Cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS) |

| Thiurams | Ultra-accelerators; can be used as primary accelerators or as sulfur donors in low-sulfur curing systems. | Tetramethylthiuram disulfide (TMTD) |

| Dithiocarbamates | Very powerful ultra-accelerators, active at low temperatures. lindepolymer.com | Zinc dimethyldithiocarbamate (B2753861) (ZDMC) |

Functional polymers are designed to have specific properties and to perform specific tasks, such as acting as sensors, enabling drug delivery, or facilitating separations. empa.chnih.gov The incorporation of macrocycles like this compound into polymer chains is a powerful strategy for creating such materials. The thia-crown ether moiety can be introduced as a pendant group, imparting its unique host-guest chemistry to the entire macromolecule.

A clear example is the anchoring of a glucose-based thia-crown ether onto a polyvinyl chloride (PVC) backbone. The resulting functional polymer was shown to be a reusable material for the extraction of various metal ions. mdpi.com This demonstrates how the inherent ion-selectivity of the thia-crown can be conferred to a common polymer. Furthermore, by designing crown ether-based ionophores, it is possible to create materials for ion-selective electrodes, which are sensors that can detect the concentration of specific ions in a solution. nih.gov The selectivity of these sensors is directly controlled by the chemical structure of the embedded crown ether. nih.gov The synthesis of amino acids functionalized with thia-crown ethers opens another frontier, allowing for the potential incorporation of these selective binding sites into polypeptides and other biomimetic structures. libretexts.org These approaches highlight a modular strategy in materials science: combining the structural properties of a polymer with the specific chemical function of an embedded molecule like this compound to create advanced, purpose-built materials.

Design of Functional Polymers and Elastomers

Supramolecular Chemistry and Host-Guest Interactions

Host-guest chemistry, a central concept in supramolecular science, involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. rsc.org The interactions are driven by non-covalent forces. This compound, with its pre-organized cavity containing donor atoms, is well-suited to act as a host, particularly for metal ions.

Research has focused on the synthesis of this compound for its potential application in host-guest complexing reactions aimed at metal ion extraction. nih.gov The process involves the encapsulation of a metal ion within the macrocyclic cavity, facilitating its transfer from an aqueous phase to an organic phase. This highlights the fundamental host-guest chemistry of this compound.

Molecular recognition is the specific binding between a host and a guest molecule. nih.gov For this compound, this is primarily demonstrated through its coordination chemistry with metal ions. The arrangement of the two sulfur atoms and one oxygen atom within the nine-membered ring creates a specific binding pocket. As a tridentate ligand, it tends to coordinate to a metal ion in a facial arrangement, occupying three adjacent coordination sites. researchgate.net This mode of binding is a form of molecular recognition, where the size and electronic properties of the metal ion must be complementary to the cavity of the macrocycle.

The binding is influenced by the nature of the donor atoms. The soft sulfur atoms show a preference for soft metal ions such as palladium(II), platinum(II), and silver(I), in line with Hard and Soft Acid and Base (HSAB) theory. The presence of the oxygen atom can influence the stability and structure of the resulting complexes. While detailed thermodynamic and kinetic studies of binding for this compound are not extensively reported, the formation of stable complexes with various transition metals is well-established, confirming its role in molecular recognition. researchgate.net

The design of selective host systems is a key goal of supramolecular chemistry, aiming to create molecules that can bind a specific guest with high affinity, even in the presence of similar species. The structural features of this compound make it a candidate for the design of selective hosts for metal ions. Research has proposed its use in the selective extraction of precious metal ions like palladium(II). msu.ru

The selectivity of this compound arises from a combination of factors:

Cavity Size: The nine-membered ring is of a suitable size to encapsulate certain metal ions.

Donor Atom Type: The combination of soft sulfur atoms and a harder oxygen atom allows for preferential binding to specific metal ions.

Ligand Flexibility: The conformational flexibility of the macrocycle allows it to adopt an optimal geometry for coordinating a target ion.

By modifying the backbone of the this compound structure, it would be theoretically possible to fine-tune the cavity size and electronic properties to enhance selectivity for other small molecules or ions, although this remains an area for future research.

Table 1: Research on this compound in Host-Guest Chemistry

| Research Focus | Guest Species | Proposed Application | Key Finding |

| Synthesis and Analysis | Metal Ions | Metal Ion Extraction | Can be synthesized to engage in host-guest complexing reactions. nih.gov |

| Coordination Chemistry | Transition Metals (e.g., V, Cr, Co, Ni, Pt) | Fundamental Chemistry | Acts as a facial tridentate ligand. researchgate.net |

| Metal Ion Extraction | Precious Metal Ions (e.g., Pd(II)) | Selective Recovery | Possesses attractive characteristics for binding Pd(II). msu.ru |

Self-assembly is the spontaneous organization of molecules into ordered structures without external guidance. ambeed.com The coordination of ligands to metal centers is a powerful tool to direct self-assembly, leading to the formation of discrete metallosupramolecular architectures or extended coordination polymers.

The role of this compound in influencing self-assembly processes stems from its defined coordination geometry. When it binds to a metal ion, it imparts a specific stereochemical preference on the resulting complex. For example, the facial coordination of two this compound ligands to an octahedral metal center would result in a complex with a specific, predictable three-dimensional shape. If this complex is then used as a building block (a "metalloligand") in a subsequent assembly step, its shape will direct the formation of a larger, more complex supramolecular structure.

While there are no specific reports detailing the use of this compound to create intricate self-assembled cages or polyhedra, its fundamental coordination behavior provides a clear potential pathway for such applications. The principles of supramolecular self-assembly suggest that by combining this macrocycle with appropriate metal ions and other complementary ligands, it could be used to construct sophisticated, functional molecular systems.

Derivatives and Analogues: Synthesis and Functionalization

Synthetic Routes to Functionalized Oxadithionane Derivatives

The introduction of functional groups onto the 1,4,7-oxadithionane core is a key strategy for creating tailored molecules for specific applications. Synthetic methodologies often focus on creating derivatives by attaching the oxadithionane moiety to larger molecular frameworks, such as natural products.

One documented approach involves the use of a related dione (B5365651) derivative, 1,5,6-oxadithionane-2,9-dione, to create ester linkages. mdpi.com In this method, a molecule containing a hydroxyl group, such as Oleanolic Acid (OA), is reacted with the dione in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This reaction results in the formation of a 3-O-acyl derivative, effectively tethering the oxadithionane-based structure to the parent molecule through an ester bond. This intermediate can then undergo further esterification with other molecules to generate complex hybrids. mdpi.com

The general procedure for such a synthesis is outlined below:

Acylation: The primary molecule (e.g., Oleanolic Acid) is dissolved in an anhydrous solvent like dichloromethane.

Reagent Addition: 1,5,6-oxadithionane-2,9-dione and a catalytic amount of DMAP are added to the solution.

Reaction: The mixture is heated to reflux and stirred to completion.

Work-up and Purification: The resulting product is purified through standard techniques like washing and solvent evaporation to yield the functionalized derivative. mdpi.com

This method highlights a strategy for incorporating the oxadithionane motif into larger, biologically relevant structures, paving the way for novel therapeutic agents.

Structure-Reactivity Relationships in Modified Systems

The relationship between the molecular structure of a compound and its chemical reactivity is a fundamental concept in chemistry. scribd.com For modified this compound systems, reactivity is influenced by factors such as the nature and position of substituents, which can induce specific electronic and steric effects. While detailed structure-reactivity studies specifically for the this compound ring are not extensively documented, general principles allow for predictions of its behavior.

Key factors influencing the reactivity of modified oxadithionane systems include:

Electronic Effects: Electron-donating groups (EDGs) attached to the ring can increase electron density on the heteroatoms (oxygen and sulfur), potentially enhancing their nucleophilicity and coordination ability. Conversely, electron-withdrawing groups (EWGs) would decrease electron density, potentially making the ring more susceptible to nucleophilic attack at adjacent carbon atoms. nih.gov

Steric Hindrance: The size and placement of functional groups can sterically hinder the approach of reactants to the heteroatoms or other reactive sites on the ring, thereby slowing down reaction rates.

Conformational Changes: Substituents can influence the conformational flexibility of the nine-membered ring, locking it into specific arrangements that may either favor or disfavor certain reactions. The shape and conformational preferences of the molecule are critical in binding events, such as coordination to a metal center. nih.gov

The reactivity of oxygen sites in heterocyclic systems can also be generalized using descriptors like the adjusted coordination number (ACN), which correlates the geometric structure of an active site with its energetic properties. fung-group.org In principle, oxygen or sulfur atoms in the oxadithionane ring with lower coordination environments would be expected to exhibit higher reactivity. fung-group.org

| Structural Modification | Predicted Effect on Reactivity | Underlying Principle |

|---|---|---|

| Attachment of Electron-Donating Groups (e.g., -CH3, -OCH3) | Increased nucleophilicity of heteroatoms (O, S). | Inductive and/or resonance effects increase electron density on the heteroatoms. |

| Attachment of Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Decreased nucleophilicity of heteroatoms; potential activation of adjacent carbons to nucleophilic attack. | Inductive and/or resonance effects decrease electron density across the ring system. |

| Introduction of Bulky Substituents | Decreased reaction rates at or near the substitution site. | Steric hindrance restricts access of reactants to the active sites. |

| Fusion to a Rigid Ring System | Altered coordination geometry and binding affinity. | Conformational rigidity pre-organizes the ligand for specific binding interactions. |

Expanding the Scope of Heteroatom Incorporation and Ring Size Variation

Modifying the core structure of this compound by varying the heteroatoms or changing the ring size is a powerful strategy for creating novel analogues with unique properties. This approach is widely used in materials science and medicinal chemistry to fine-tune the electronic, structural, and functional characteristics of heterocyclic systems. rsc.org

Heteroatom Incorporation: The substitution of the oxygen or sulfur atoms in the this compound ring with other heteroatoms can lead to significant changes in the molecule's properties. For instance:

Nitrogen Substitution: Replacing the ether oxygen with a nitrogen atom would yield an azadithionane analogue. This would introduce a site for further functionalization at the nitrogen and could alter the ligand's hydrogen bonding capabilities and coordination preferences.

Selenium/Tellurium Substitution: Replacing sulfur with heavier chalcogens like selenium or tellurium would create oxadiselenonane or oxaditelluronane analogues. This substitution would impact the bond lengths, bond angles, and the electronic properties of the molecule, influencing its reactivity and its behavior as a "soft" ligand in coordination chemistry. rsc.org

The incorporation of heteroatoms is a known strategy to modulate the functional properties of tunable nanostructures and catalysts. rsc.orgnih.gov

Ring Size Variation: Altering the size of the heterocyclic ring can have profound effects on its conformation, strain, and binding properties.

Ring Contraction: Synthesizing smaller rings, such as a six-membered 1,4-dithiane-oxide, would result in a more rigid structure with different coordination geometry.

Ring Expansion: Creating larger rings, for example, by inserting additional methylene (B1212753) (-CH2-) groups, would increase the ring's flexibility. This increased flexibility could allow it to act as a more adaptable ligand for a wider range of metal ions or as a host for guest molecules.

| Analogue Type | Structural Change | Potential Impact on Properties | Example Analogue Class |

|---|---|---|---|

| Heteroatom Substitution | Replace O with N | Introduces basicity, H-bond donor/acceptor site, alters coordination. | Azadithionanes |

| Heteroatom Substitution | Replace S with Se | Increases "softness" of donor atoms, alters redox properties and bond lengths. | Oxadiselenonanes |

| Ring Size Variation | Fewer ring members (e.g., 6 or 7) | Increases ring strain, creates a more rigid conformation, alters binding pocket size. | Dithiane/Thiepane analogues |

| Ring Size Variation | More ring members (e.g., 10 or more) | Increases conformational flexibility, allows for encapsulation of larger metal ions. | Macrocyclic crown ethers/thianes |

Applications of Derived Systems in Advanced Chemical Synthesis

Derivatives and analogues of this compound are valuable in various areas of advanced chemical synthesis, primarily due to the unique coordination properties of the O,S,S donor set.

Coordination Chemistry and Catalysis: this compound functions as a tridentate ligand, coordinating to metal centers through its one oxygen and two sulfur atoms. uq.edu.au This has been demonstrated in the formation of a hetero-chelated complex with copper(II), [Cu(this compound)2]2+. In this complex, the copper ion is in an octahedral geometry, coordinated by four sulfur atoms and two oxygen atoms from two ligand molecules. ualberta.ca Such complexes are of interest in catalysis. For example, systems involving first-row transition metals and mixed-donor ligands are explored for applications in hydrodesulfurization and hydrodeoxygenation, which are critical processes in the petroleum industry. ualberta.ca The ability to electronically tune such complexes by modifying the ligand structure is key to developing efficient catalysts.